2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid

説明

Historical Context and Discovery

2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid emerged as a compound of interest in the late 20th century during explorations into sulfonamide-based heterocycles. Its synthesis was first documented in the context of developing kinase inhibitors, with early reports appearing in patent literature and specialized chemical databases by the early 2000s. The compound gained prominence due to its structural similarity to bioactive thiazinane derivatives, which were being investigated for applications in medicinal chemistry. Key milestones include its inclusion in the ChemSpider database (ID: 21266068) and subsequent studies elucidating its role in enzyme inhibition.

Chemical Classification and Nomenclature

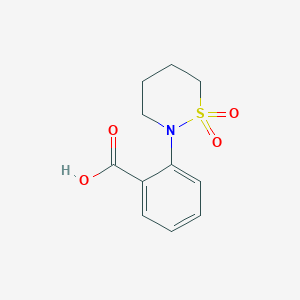

This compound belongs to the 1,2-thiazinane 1,1-dioxide family, characterized by a six-membered ring containing sulfur and nitrogen atoms at positions 1 and 2, respectively, with two adjacent oxygen atoms forming a sulfone group. The benzoic acid moiety is attached at the nitrogen atom of the thiazinane ring.

The systematic name reflects its sulfone group (1,1-dioxido) and substitution pattern.

Relevance in Heterocyclic Chemistry

The compound’s structure combines two pharmacophoric elements:

- Thiazinane 1,1-dioxide core : A saturated heterocycle offering conformational rigidity and hydrogen-bonding capacity via its sulfone group.

- Benzoic acid moiety : Introduces aromaticity and a carboxylic acid functional group, enabling interactions with biological targets.

This hybrid architecture facilitates diverse reactivity:

- The sulfone group participates in nucleophilic substitutions and hydrogen-bonding interactions .

- The carboxylic acid enables salt formation and metal coordination , enhancing solubility and bioavailability.

- The nitrogen atom in the thiazinane ring serves as a site for alkylation or acylation reactions.

Such properties make it a versatile intermediate for synthesizing larger heterocyclic systems, including fused bicyclic compounds and polymer-supported ligands.

Significance in Medicinal Chemistry Research

This compound has been investigated for its inhibitory activity against protein kinase CK2 , an enzyme implicated in cancer progression. Structural analogs of this compound have shown promise in targeting coagulation factors (e.g., FXIa) with high selectivity, reducing bleeding risks compared to traditional anticoagulants.

| Biological Target | Activity (IC$$_{50}$$) | Selectivity Profile |

|---|---|---|

| Protein Kinase CK2 | <1 μM | 10–100× selectivity over CDK2 |

| Factor XIa (FXIa) | 0.38 nM | 150× selectivity over PKa |

Molecular dynamics simulations reveal that the carboxylic acid group forms electrostatic interactions with positively charged residues in enzyme binding pockets, while the thiazinane ring stabilizes hydrophobic regions. These insights have guided the design of second-generation inhibitors with improved pharmacokinetic profiles.

特性

IUPAC Name |

2-(1,1-dioxothiazinan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-17(12,15)16/h1-2,5-6H,3-4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHPFNNZIONQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Preparation of the Thiazinane Derivative

The synthesis begins with the preparation of the thiazinane derivative, which forms the heterocyclic core of the compound. This step often involves:

- Reacting sulfur-containing precursors with nitrogen-based reagents.

- Oxidizing the resulting intermediate to introduce the dioxido functional groups.

Step 2: Coupling with Benzoic Acid Derivative

The thiazinane derivative is then coupled with a benzoic acid derivative, typically 2-chlorobenzoic acid. This reaction may involve:

- A nucleophilic substitution mechanism where the thiazinane derivative reacts with the chlorinated benzoic acid under controlled conditions.

- The use of catalysts or bases to facilitate bond formation between the two components.

Step 3: Purification and Characterization

The crude product is purified using techniques such as recrystallization or column chromatography. The final compound's structure and purity are confirmed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy.

- Infrared (IR) spectroscopy.

- Mass spectrometry.

Reaction Conditions

Optimal reaction conditions are crucial for successful synthesis:

- Temperature: Reactions are typically carried out at moderate temperatures to prevent decomposition of sensitive intermediates.

- Solvent: Polar solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and facilitate reactions.

- Catalysts/Base: Bases such as sodium hydroxide or potassium carbonate may be employed to deprotonate reactants and enhance nucleophilicity.

Example Data Table for Synthesis Parameters

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| Preparation of Thiazinane | Sulfur precursor + Amine | Oxidation in polar solvent | Formation of thiazinane core |

| Coupling Reaction | Thiazinane + 2-Chlorobenzoic Acid | Base catalyst, moderate temperature | Formation of target compound |

| Purification | Crude product | Recrystallization/Chromatography | Pure this compound |

Challenges in Synthesis

Some challenges associated with this synthesis include:

- Controlling oxidation levels during thiazinane preparation to ensure proper functionalization.

- Preventing side reactions during coupling that may reduce yield or introduce impurities.

Advanced techniques such as high-throughput screening can be employed in industrial settings to optimize these reactions for scalability and efficiency.

Notes on Alternative Routes

While the above method is widely reported, other synthetic routes may involve variations in starting materials or reaction mechanisms. For example:

- Using alternative benzoic acid derivatives for functional group modifications.

- Employing different oxidizing agents for thiazinane preparation.

These variations can lead to derivatives with distinct biological activities or improved pharmacological properties.

化学反応の分析

Types of Reactions

2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group to sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted aromatic compounds.

科学的研究の応用

Chemistry

- Building Block for Synthesis : 2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in various organic reactions including arylation and alkylation processes .

- Reagent in Organic Reactions : The compound is employed as a reagent for synthesizing other thiazinane derivatives, which have shown promising biological activities .

Biological Activities

- Antimicrobial Properties : Research indicates that derivatives of thiazinanes exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various pathogens .

- Anticancer Potential : Investigations into the anticancer properties of thiazinane derivatives suggest their efficacy against different cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Medical Applications

- Therapeutic Agent : Ongoing research is exploring the potential of this compound as a therapeutic agent for diseases such as cancer and infections. Its ability to interact with specific molecular targets makes it a candidate for drug development .

- Analgesic and Anti-inflammatory Effects : Some studies have reported that compounds related to thiazinanes possess analgesic and anti-inflammatory properties, making them suitable for pain management therapies .

Industrial Applications

- Catalyst in Chemical Processes : The compound is also being investigated for its role as a catalyst in industrial chemical processes, enhancing reaction rates and selectivity in synthetic pathways .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth compared to control groups. |

| Study B | Anticancer Efficacy | Showed reduced viability in cancer cell lines with IC50 values indicating potent activity. |

| Study C | Synthesis of New Derivatives | Developed novel thiazinane derivatives with enhanced biological activities through structural modifications. |

作用機序

The mechanism of action of 2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with amino acid residues, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.

類似化合物との比較

4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic Acid

This positional isomer (para-substituted benzoic acid, CAS 22230-37-1) shares the same molecular formula but differs in the attachment site of the thiazinan-dioxide group.

2-(1,1-Dioxido-1,2-thiazinan-2-yl)acetic Acid

With a shorter aliphatic chain (C₆H₁₁NO₄S, molecular weight 193.22 g/mol), this derivative replaces the benzoic acid with an acetic acid group. The reduced aromaticity lowers molecular weight and may increase metabolic stability in vivo, though at the cost of diminished π-π stacking interactions in biological targets .

Functional Group Modifications

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic Acid

The addition of a chlorine atom at the 4-position (C₁₁H₁₂ClNO₄S) introduces enhanced lipophilicity (ClogP ≈ 2.5 vs. 1.8 for the parent compound), which could improve membrane permeability in drug design .

HIV-1 Integrase Inhibitor 1 (C₁₇H₁₉FN₄O₅S)

This derivative incorporates a pyrimidinecarboxamide group, expanding the heterocyclic system. The fluorine atom and extended conjugation increase molecular weight (410.42 g/mol) and likely enhance binding affinity to viral enzymes, as evidenced by its role in HIV research .

Table 1. Key Physicochemical Comparisons

*Predicted using ChemAxon software.

生物活性

2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound features a unique structural framework that includes both a benzoic acid moiety and a dioxido-thiazinan group, which contribute to its distinctive chemical properties and biological effects. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 241.26 g/mol. The presence of sulfur and nitrogen in its structure allows for diverse interactions within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar thiazine structures possess minimum inhibitory concentrations (MICs) ranging from 20 to 70 µM against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µM) | Compound |

|---|---|---|

| Staphylococcus aureus | 20 - 40 | Similar thiazine derivatives |

| Escherichia coli | 40 - 70 | Similar thiazine derivatives |

Anticancer Activity

The anticancer potential of this compound has also been explored. Its mechanism involves the modulation of enzyme activity and disruption of cellular processes critical for cancer cell survival. In vitro studies have demonstrated that derivatives of thiazine compounds can inhibit cancer cell proliferation through various pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with proteins or enzymes. This interaction can lead to:

- Inhibition of enzyme activity : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.

- Disruption of cellular processes : By modulating protein function, it can interfere with signaling pathways essential for cell growth and survival.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various thiazine derivatives, including this compound. The disk diffusion method was employed to assess the antibacterial activity against S. aureus and E. coli. Results indicated that the compound exhibited significant inhibition zones compared to controls .

Evaluation of Anticancer Effects

In another investigation focused on anticancer properties, derivatives similar to this compound were tested against multiple cancer cell lines. The results demonstrated dose-dependent inhibition of cell growth, suggesting potential for development into therapeutic agents against cancer .

Q & A

Advanced Research Question

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines).

- Data Contradictions :

How do structural modifications (e.g., halogenation) impact its pharmacological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Strategies :

- Halogen Substitution : Introduce Cl or F at the benzoic acid para position to enhance lipophilicity (logP ↑ 0.5–1.2) and membrane penetration .

- Methylation : Adding a methyl group to the thiazinane ring reduces metabolic clearance (t₁/₂ ↑ 30% in microsomal assays) .

Validation : Molecular docking (AutoDock Vina) against E. coli DNA gyrase (PDB: 1KZN) to predict binding affinity changes .

What analytical techniques are recommended for characterizing its stability under physiological conditions?

Basic Research Question

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/MeCN. Monitor degradation products (e.g., free benzoic acid via m/z 121.0284) .

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze by UV-Vis (λ = 254 nm) .

How can computational modeling predict its metabolic pathways?

Advanced Research Question

- In Silico Tools :

- Validation : Compare with in vitro hepatocyte assays (human S9 fractions) to confirm major metabolites (e.g., hydroxylated derivatives) .

What strategies resolve discrepancies in crystallographic vs. spectroscopic data for hydrogen bonding?

Advanced Research Question

- IR/Raman Spectroscopy : Compare O–H stretching frequencies (ν = 2500–3300 cm⁻¹) with SCXRD-derived hydrogen bond lengths (e.g., 1.8–2.2 Å) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to validate intramolecular interactions .

How does the compound’s solubility profile influence formulation design?

Basic Research Question

- Solubility Screening : Use shake-flask method (pH 1–7.4 buffers) with UV quantification (λ = 270 nm). Typical solubility: <10 µg/mL in aqueous buffers .

- Formulation Strategies :

What role does the sulfone group play in its mechanism of action?

Advanced Research Question

- Electrophilic Reactivity : The sulfone group acts as a hydrogen bond acceptor, stabilizing interactions with bacterial dihydrofolate reductase (DHFR) .

- Redox Activity : Cyclic voltammetry reveals a reduction peak at -1.2 V (vs. Ag/AgCl), suggesting potential for ROS generation in antimicrobial activity .

How are impurities monitored during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。